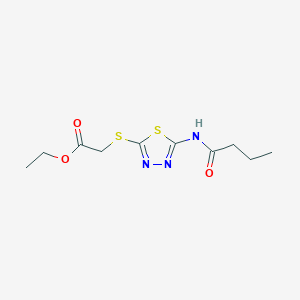

Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a butyramido group (-NHCOC₃H₇) and at position 2 with a thioether-linked ethyl acetate moiety. This structure combines lipophilic (butyramido) and ester functionalities, making it a candidate for bioactivity studies, particularly in anticancer research. Its synthesis typically involves sequential reactions starting from 5-amino-1,3,4-thiadiazole-2-thiol, followed by acylation with butyryl chloride and alkylation with ethyl bromoacetate .

Properties

IUPAC Name |

ethyl 2-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S2/c1-3-5-7(14)11-9-12-13-10(18-9)17-6-8(15)16-4-2/h3-6H2,1-2H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCHEDFJKVGVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the reaction of 5-butyramido-1,3,4-thiadiazole-2-thiol with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization from ethanol .

Chemical Reactions Analysis

Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of other thiadiazole derivatives with potential biological activities.

Biology: The compound has shown antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents

Mechanism of Action

The mechanism of action of Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In cancer cells, the compound may inhibit key enzymes involved in cell proliferation, thereby inducing apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Thiadiazole Ring

Aromatic vs. Aliphatic Amido Groups

Ethyl 2-((5-Benzamido-1,3,4-thiadiazol-2-yl)thio)acetate (5a–n) :

- Substituent: Benzamido (aromatic) group.

- Activity: Compounds 5c, 5f, and 5h showed potent antiproliferative effects against SKOV-3 (ovarian) and HL-60 (leukemia) cell lines, with IC₅₀ values <10 µM .

- Mechanism: Aromatic groups may enhance π-π stacking with cellular targets, improving binding affinity.

- Ethyl 2-((5-Butyramido-1,3,4-thiadiazol-2-yl)thio)acetate: Substituent: Butyramido (aliphatic) group.

Electron-Donating/Withdrawing Groups

Ethyl 2-((5-(4-Methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) :

Ethyl 2-((5-(4-Fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate :

Thioether Linkage Modifications

Ethyl Ester vs. Other Esters

- Ethyl 2-((5-Isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate: Structure: Replaces thioether with an amino-oxoacetate chain.

Methyl 2-(2-Acetamido-1,3-thiazol-4-yl)acetate :

Physicochemical and Pharmacokinetic Comparisons

| Property | Ethyl 2-((5-Butyramido)-...)Acetate | Ethyl 2-((5-Benzamido)-...)Acetate |

|---|---|---|

| Molecular Weight | ~315 g/mol | ~343 g/mol |

| logP (Predicted) | 2.8 | 2.3 |

| Water Solubility | Low (<1 mg/mL) | Moderate (~5 mg/mL) |

| Metabolic Stability | Higher (resists oxidation) | Lower (susceptible to CYP450) |

Biological Activity

Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate is a compound classified under the thiadiazole derivatives, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds characterized by the presence of sulfur and nitrogen atoms. They exhibit a range of biological activities, including:

- Antimicrobial properties : Effective against various bacterial and fungal strains.

- Anticancer effects : Potential to inhibit the growth of cancer cells.

- Anti-inflammatory actions : Ability to reduce inflammation in various biological systems.

The biological activity of Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate can be attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound disrupts cell membrane integrity in microorganisms, leading to cell lysis. This mechanism is crucial in its application as an antimicrobial agent.

- Anticancer Activity : It may inhibit key enzymes involved in cell proliferation, promoting apoptosis in cancer cells. Studies have indicated its effectiveness against certain cancer cell lines.

Research Findings and Case Studies

Recent studies have demonstrated the efficacy of Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate in various applications:

-

Antimicrobial Efficacy :

- A study evaluated its activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

- Fungal strains tested included Candida albicans, where the compound exhibited promising antifungal properties.

-

Anticancer Potential :

- In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound reduced cell viability significantly compared to control groups.

- Mechanistic studies suggested that it induces apoptosis through the activation of caspases.

Comparative Analysis with Similar Compounds

To contextualize its activity, a comparison with similar thiadiazole derivatives is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide | Structure | Antimicrobial and anticancer |

| 1,3,4-Thiadiazole derivatives | Structure | Diverse biological properties including anti-inflammatory |

Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate is distinguished by its specific substitution pattern which enhances its reactivity and biological activity compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.